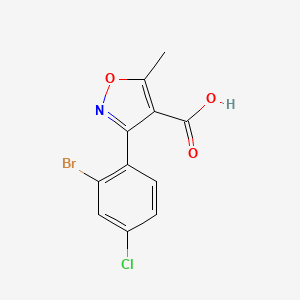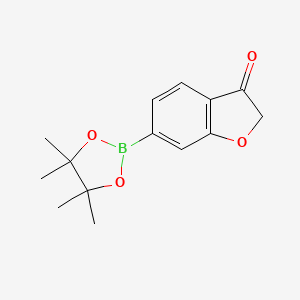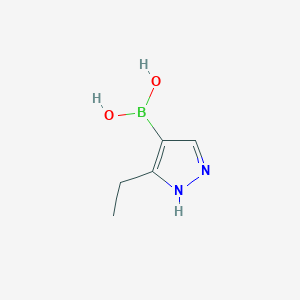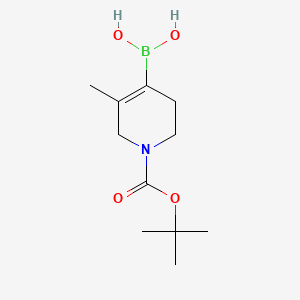
4-(3-Hydroxypyrrolidino)phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid: is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxypyrrolidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under reductive amination conditions.
Attachment to the Phenyl Ring: The hydroxypyrrolidine moiety is then attached to the phenyl ring via a nucleophilic substitution reaction.
Introduction of the Boronic Acid Group:
Industrial Production Methods
Industrial production of [4-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the pyrrolidine ring can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine ring.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a fully saturated pyrrolidine ring.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, [4-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activity, particularly those enzymes that interact with boronic acids. It can also be used in the development of new pharmaceuticals due to its potential bioactivity.
Medicine
In medicinal chemistry, [4-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid is explored for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to form stable complexes with other molecules.
作用机制
The mechanism of action of [4-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. The hydroxypyrrolidine moiety can also interact with various receptors and enzymes, modulating their activity.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the hydroxypyrrolidine moiety, making it less versatile in biological applications.
[4-(3-aminopyrrolidin-1-yl)phenyl]boronic acid: Similar structure but with an amino group instead of a hydroxyl group, which can lead to different reactivity and biological activity.
[4-(3-hydroxypyrrolidin-1-yl)phenyl]boronic ester: An ester derivative that may have different solubility and stability properties.
Uniqueness
The presence of both the boronic acid group and the hydroxypyrrolidine moiety in [4-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid makes it unique. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.
属性
分子式 |
C10H14BNO3 |
|---|---|
分子量 |
207.04 g/mol |
IUPAC 名称 |
[4-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H14BNO3/c13-10-5-6-12(7-10)9-3-1-8(2-4-9)11(14)15/h1-4,10,13-15H,5-7H2 |
InChI 键 |
JKRHOCRIUDIWBJ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)N2CCC(C2)O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




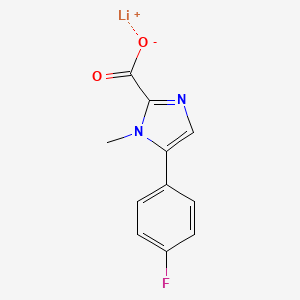

![Methyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate](/img/structure/B13475424.png)

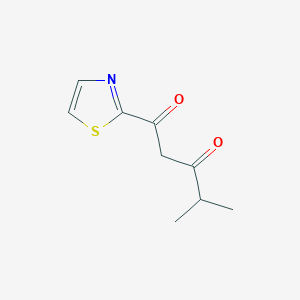
![(1R,4R)-6-Azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B13475428.png)
